N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide
Description
N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide compound featuring a thiophene core substituted with a furan-3-yl group and a sulfonamide moiety. For example, sulfonamide derivatives like N-(Pyridin-3-yl)thiophene-2-sulfonamide (Scheme 6G in ) utilize similar coupling reactions between thiophene sulfonyl chlorides and amines . The compound’s design likely aims to exploit the electronic and steric effects of the fused furan-thiophene system, which may enhance binding to biological targets or improve pharmacokinetic properties compared to simpler sulfonamides.
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S3/c16-21(17,14-2-1-9-19-14)15-7-5-12-3-4-13(20-12)11-6-8-18-10-11/h1-4,6,8-10,15H,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBSSMAONAXZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene and furan derivatives, which are then subjected to sulfonation and subsequent amination reactions. The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.
Scientific Research Applications
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The furan and thiophene groups may also contribute to the compound’s overall bioactivity by interacting with various biological pathways.
Comparison with Similar Compounds
Key Observations :
- Synthesis Yields : Ethynyl-substituted thiophene sulfonamides (e.g., 5a–5i) exhibit moderate yields (27–74%), influenced by steric hindrance and electronic effects of substituents . Microwave-assisted methods (e.g., in ) improve efficiency for similar compounds, achieving completion in 10 minutes .
Functional Group Contributions
- Furan vs. Compounds like N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide (100) demonstrate how furan-thiophene hybrids enhance target binding .
- Sulfonamide Linkers : The ethyl spacer in the target compound may reduce steric strain compared to bulkier analogs (e.g., naphthalen-1-yloxyethyl in 5h ), improving membrane permeability.
Biological Activity
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including furan and thiophene moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 339.5 g/mol. Its structural components include:
- Furan Ring : Contributes to the compound's aromaticity and potential biological interactions.
- Thiophene Moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Sulfonamide Group : Enhances solubility and may influence pharmacological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Molecular Interactions : The furan and thiophene rings can engage in π-π stacking and hydrogen bonding with target proteins, enzymes, and nucleic acids, potentially modulating their activity.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in inflammatory pathways, such as nitric oxide synthase (NOS).
- Anticancer Activity : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against a range of pathogens, including bacteria and fungi.
Anti-inflammatory Effects
Studies have shown that thiophene derivatives can significantly inhibit the production of pro-inflammatory cytokines in vitro. For example, a related compound demonstrated an IC50 value of 79.5 µM in inhibiting nitric oxide production in LPS-stimulated BV-2 microglial cells .
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Thiophene Derivative A | NO production | 79.5 | |
| Thiophene Derivative B | NO production | 98.5 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For example, related compounds have shown cytotoxic effects on human cancer cell lines, with IC50 values indicating significant potency:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | MCF7 (breast cancer) | 25.72 ± 3.95 | |
| Compound 2 | U87 (glioblastoma) | 45.2 ± 13.0 |
Case Studies
- In Vitro Studies : In a study examining the effects of thiophene derivatives on cancer cell lines, it was found that these compounds could induce apoptosis through the activation of caspase pathways, leading to reduced cell viability .
- Animal Models : In vivo studies involving tumor-bearing mice demonstrated that treatment with similar thiophene compounds resulted in significant tumor growth suppression compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via multi-step reactions, often starting with acylation of substituted anilines followed by cross-coupling (e.g., Suzuki or Stille coupling) to introduce heterocyclic moieties. Key steps include:
- Acylation : Introduce the sulfonamide group using thiophene-2-sulfonyl chloride under basic conditions (e.g., NaH in THF).
- Cross-coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) in DMF/THF at 80–100°C under inert atmosphere .
- Optimization : Reaction yields improve with catalyst loading (1–5 mol%), solvent polarity (DMF > THF), and temperature control (monitored via TLC/HPLC) .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodology : Use X-ray crystallography (via SHELX software ) for absolute configuration determination. Complement with:
- NMR : ¹H/¹³C NMR to confirm substituent integration (e.g., thiophene protons at δ 6.8–7.2 ppm, furan protons at δ 7.3–7.5 ppm).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 363.8) .
Q. What preliminary biological screening approaches are used to assess its activity?
- Methodology :
- Antimicrobial assays : Broth microdilution for MIC values against S. aureus or E. coli (reported MIC: 2–8 µg/mL in similar sulfonamides ).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values correlated with electronic properties via DFT calculations ).
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in electronic property predictions?
- Methodology :
- DFT workflows : Use hybrid functionals (e.g., B3LYP ) with basis sets (6-311+G(d,p)) to calculate HOMO-LUMO gaps, polarizability, and charge distribution.
- Data contradictions : Conflicting experimental vs. theoretical redox potentials may arise from solvent effects (include PCM models) or exact-exchange approximations .
Q. What strategies address low yields in cross-coupling steps during synthesis?
- Methodology :
- Catalyst screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ with ligands (XPhos, SPhos) to enhance turnover.
- Additives : Use silver salts (Ag₂CO₃) to scavenge halides, improving coupling efficiency (yield increases from 45% to 72% ).
Q. How are reaction intermediates analyzed to troubleshoot degradation pathways?
- Methodology :
- HPLC-MS : Track intermediates (e.g., sulfonamide hydrolysis products) with C18 columns (ACN/water gradient).
- Stability studies : Expose intermediates to light/heat; degradation products (e.g., sulfones) identified via LC-MS .
Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across similar compounds?
- Approach :
- Structural analogs : Compare substituent effects (e.g., chloro vs. fluoro groups alter logP and membrane permeability ).
- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC) to minimize inter-lab variability .
Methodological Recommendations
- Synthetic Chemistry : Prioritize PdCl₂(dppf) in THF for cross-coupling (highest yield) .
- Computational Studies : Validate DFT results with experimental UV-Vis spectra to refine electronic transitions .
- Biological Testing : Pair cytotoxicity assays with ROS detection (e.g., DCFH-DA) to probe mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
